

# A Comparative Guide to AN2718 and Other Benzoxaborole Antifungals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AN2718**

Cat. No.: **B1667275**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The emergence of benzoxaborole-based compounds has introduced a novel class of therapeutics with significant potential in treating fungal infections. This guide provides a detailed comparison of **AN2718**, a promising benzoxaborole antifungal in development, with other notable benzoxaboroles, namely tavaborole and crisaborole. The comparison focuses on their mechanisms of action, antifungal efficacy supported by experimental data, and the methodologies behind these findings.

## Mechanism of Action: A Tale of Two Targets

Benzoxaboroles exhibit their therapeutic effects through distinct molecular mechanisms. **AN2718** and tavaborole are potent antifungal agents that target a crucial enzyme in fungal protein synthesis, while crisaborole functions as an anti-inflammatory agent by modulating a key enzyme in the inflammatory cascade.

### **AN2718** and Tavaborole: Inhibitors of Leucyl-tRNA Synthetase (LeuRS)

Both **AN2718** and tavaborole exert their antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS).<sup>[1][2][3][4]</sup> This enzyme is essential for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. The boron atom within the benzoxaborole structure plays a key role by forming a stable adduct with the terminal adenine of the tRNA molecule within the editing site of the LeuRS enzyme.<sup>[1]</sup> This "trapping" of the tRNA prevents the catalytic cycle from proceeding, ultimately leading to the

cessation of protein synthesis and fungal cell death.[\[1\]](#) This unique mechanism of action, known as the oxaborole tRNA trapping (OBORT) mechanism, confers a high degree of selectivity for fungal LeuRS over its human counterpart.[\[1\]](#)

#### Crisaborole: A Phosphodiesterase 4 (PDE4) Inhibitor

In contrast to the antifungal benzoxaboroles, crisaborole is an anti-inflammatory agent approved for the treatment of atopic dermatitis.[\[5\]](#)[\[6\]](#) Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[\[6\]](#) By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines. While primarily an anti-inflammatory drug, some studies have explored its potential antifungal activity.[\[7\]](#)[\[8\]](#)

The distinct signaling pathways are illustrated in the diagrams below.



[Click to download full resolution via product page](#)

Mechanism of Action for **AN2718** and Tavaborole.

[Click to download full resolution via product page](#)

Mechanism of Action for Crisaborole.

## Antifungal Performance: A Quantitative Comparison

The in vitro antifungal activity of benzoxaboroles is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The data presented below summarizes the antifungal potency of **AN2718** and tavaborole against key fungal pathogens.

| Fungal Species              | AN2718 MIC <sub>90</sub> (µg/mL) | Tavaborole MIC Range (µg/mL) | Tavaborole MIC <sub>50</sub> (µg/mL) | Tavaborole MIC <sub>90</sub> (µg/mL) |
|-----------------------------|----------------------------------|------------------------------|--------------------------------------|--------------------------------------|
| Trichophyton rubrum         | 0.5[1]                           | 4.0 - 8.0[9]                 | 8.0[9]                               | 8.0[9]                               |
| Trichophyton mentagrophytes | 1[1]                             | 4.0 - 8.0[9]                 | 4.0[9]                               | 8.0[9]                               |
| Candida albicans            | 1[1]                             | 2 to >16                     | 16                                   | 16                                   |
| Candida glabrata            | 0.25[1]                          | -                            | -                                    | -                                    |
| Aspergillus fumigatus       | -                                | 0.5 to 16                    | 2                                    | 4                                    |

Note: MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data for tavaborole against Candida and Aspergillus species is also available, showing higher MIC values compared to dermatophytes.[10][11]

The inhibitory activity against the target enzyme, LeuRS, is quantified by the half-maximal inhibitory concentration (IC<sub>50</sub>).

| Compound | Target Enzyme     | Fungal Species        | IC <sub>50</sub> (μM) |
|----------|-------------------|-----------------------|-----------------------|
| AN2718   | Cytoplasmic LeuRS | Aspergillus fumigatus | 2[1]                  |
| AN2718   | Cytoplasmic LeuRS | Candida albicans      | 4.2[1]                |

Crisaborole has demonstrated some antifungal activity against Candida albicans and Malassezia furfur, though it is primarily developed for its anti-inflammatory properties.[7][8]

## Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

### Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.[9][12][13]



[Click to download full resolution via product page](#)

#### Experimental Workflow for MIC Determination.

##### Protocol Steps:

- **Inoculum Preparation:** Fungal isolates are cultured on appropriate agar plates. A suspension of conidia or sporangiospores is prepared in sterile saline containing a surfactant (e.g., Tween 80) and adjusted to a specific concentration using a spectrophotometer or hemocytometer.
- **Drug Dilution:** A stock solution of the benzoxaborole compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.

- Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension, resulting in a final volume and fungal concentration as specified by the CLSI guidelines.
- Incubation: The plates are incubated at 35°C for a specified period, typically 48 to 72 hours, depending on the fungal species.
- MIC Reading: The MIC is determined as the lowest concentration of the drug at which there is a complete or significant inhibition of visible fungal growth compared to the drug-free control well.

## Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of benzoxaboroles against LeuRS is determined by measuring the inhibition of leucine incorporation into tRNA.[\[1\]](#)

### Protocol Steps:

- Enzyme and Substrate Preparation: Recombinant fungal LeuRS is purified. The reaction mixture includes buffer, ATP, radiolabeled leucine (e.g., [<sup>14</sup>C]-leucine), and bulk tRNA.
- Inhibitor Addition: Varying concentrations of the benzoxaborole inhibitor are added to the reaction mixture.
- Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the LeuRS enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period.
- Precipitation and Measurement: The reaction is stopped, and the tRNA is precipitated using an acid (e.g., trichloroacetic acid). The amount of radiolabeled leucine incorporated into the precipitated tRNA is quantified using a scintillation counter.
- IC<sub>50</sub> Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC<sub>50</sub>) is calculated from the dose-response curve.

## Phosphodiesterase 4 (PDE4) Inhibition Assay

The inhibitory effect of crisaborole on PDE4 is typically measured using a fluorescence polarization (FP)-based assay.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Protocol Steps:

- Reagent Preparation: Recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the test compound (crisaborole) are prepared in an appropriate assay buffer.
- Reaction Setup: The PDE4 enzyme, the test compound at various concentrations, and the fluorescent cAMP substrate are combined in the wells of a microplate.
- Enzymatic Reaction: The reaction is allowed to proceed for a specific time at a controlled temperature, during which PDE4 hydrolyzes the cAMP substrate to AMP.
- Detection: A binding agent that specifically binds to the remaining fluorescent cAMP is added. The fluorescence polarization of the solution is measured using a plate reader. A decrease in fluorescence polarization indicates higher PDE4 activity (less substrate remaining).
- IC<sub>50</sub> Determination: The IC<sub>50</sub> value is determined by plotting the percentage of PDE4 inhibition against the concentration of crisaborole and fitting the data to a dose-response curve.

## Conclusion

**AN2718** and tavaborole represent a significant advancement in antifungal therapy due to their novel mechanism of action targeting fungal LeuRS. Their potent *in vitro* activity against key dermatophytes underscores their clinical potential for treating superficial fungal infections. Crisaborole, while also a benzoxaborole, operates through a distinct anti-inflammatory pathway by inhibiting PDE4, making it a valuable therapeutic for atopic dermatitis. The experimental data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of antifungal and anti-inflammatory therapies. Continued research into the benzoxaborole scaffold is likely to yield further innovative treatments for a range of diseases.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluating the Efficacy of Crisaborole Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. bpasjournals.com [bpasjournals.com]
- 8. bpasjournals.com [bpasjournals.com]
- 9. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. njccwei.com [njccwei.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [A Comparative Guide to AN2718 and Other Benzoxaborole Antifungals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667275#an2718-versus-other-benzoxaborole-antifungals>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)